Diflovidazin

Vue d'ensemble

Description

Fluphenazine is a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. Fluphenazine is known for its ability to block dopamine receptors in the brain, which helps alleviate symptoms of psychosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluphenazine is synthesized through a multi-step process involving the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. The reaction typically involves the use of solvents such as methanol and reagents like potassium phosphate and acetonitrile .

Industrial Production Methods

In industrial settings, fluphenazine hydrochloride is produced by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Diflovidazin undergoes pH-dependent hydrolysis, with degradation rates accelerating under alkaline conditions. Key findings include:

Table 1: Hydrolysis Half-Lives of this compound at 25°C

| pH | Half-Life | Conditions | Source |

|---|---|---|---|

| 4.0 | 497 hours (~21 days) | Buffered aqueous solution | |

| 7.0 | 36 hours | Neutral aqueous solution | |

| 9.0 | 9 hours | Alkaline aqueous solution |

-

Mechanism : Hydrolysis involves cleavage of the tetrazine ring, leading to defluorination and chlorinated byproducts. The reaction is first-order, with rate constants proportional to hydroxide ion concentration .

-

Stability : this compound remains stable in acidic to neutral water (pH 2–7) but rapidly degrades at pH ≥9. This limits its environmental persistence in alkaline soils or water bodies .

Thermal Decomposition

Thermogravimetric analysis reveals decomposition pathways under elevated temperatures:

Table 2: Thermal Degradation Profile

| Temperature Range (°C) | Mass Loss (%) | Decomposition Stage | Source |

|---|---|---|---|

| 182–189 | 2% | Initial decomposition (melting with minor mass loss) | |

| 237 | 96% | Complete breakdown of the tetrazine structure |

-

Products : Decomposition generates volatile chlorinated and fluorinated fragments, confirmed via gas chromatography-mass spectrometry (GC-MS) .

-

Practical Implications : Storage above 180°C is contraindicated due to rapid degradation .

Photochemical Stability

While direct photolysis data for this compound is limited, its structural analogs (e.g., clofentezine) show minimal UV-induced degradation under natural sunlight . This suggests this compound is similarly stable under typical environmental UV exposure.

Reactivity with Other Chemicals

-

Oxidizing Agents : No documented reactions with common oxidizers (e.g., hydrogen peroxide), though alkaline conditions dominate its degradation profile .

-

Reducing Agents : Sulfite-based systems (used in PFAS degradation ) have not been tested but may reduce chlorinated byproducts under controlled conditions.

Stability in Formulations

As an aqueous suspension concentrate, this compound remains stable for >2 years when stored at 20–25°C. Critical formulation parameters include:

Environmental and Regulatory Considerations

-

Soil Interaction : Low water solubility (0.23 mg/L at pH 7) limits leaching, but hydrolysis in alkaline soils reduces bioavailability .

-

Ecotoxicity : Hydrolysis byproducts show reduced toxicity to non-target species compared to the parent compound .

This compound’s reactivity is primarily governed by hydrolysis and thermal decomposition, with stability tightly linked to pH and temperature. These properties inform its application in agriculture and environmental risk assessments.

Applications De Recherche Scientifique

Laboratory Studies

Research has demonstrated that diflovidazin exhibits potent acaricidal activity, particularly against the immature stages of Tetranychus urticae. The compound's efficacy was assessed through various bioassays, revealing significant mortality rates across different developmental stages.

Table 1: Lethal Concentrations of this compound on Tetranychus urticae

| Developmental Stage | LC50 (mg/l) | LC30 (mg/l) | Confidence Interval (95%) |

|---|---|---|---|

| Eggs | 3.18 | 2.21 | (2.38-3.83) |

| Larvae | 5.65 | 3.29 | (2.60-8.63) |

| Deutonymph | 6.59 | 3.93 | (4.42-8.60) |

| Adults | NC | NC | NC |

Note: NC indicates that the LC50 value could not be calculated due to phytotoxicity properties observed in adult stages .

Synergistic Effects

Studies have also explored the synergistic effects of this compound when combined with other acaricides, such as fenpropathrin. The combination showed enhanced efficacy, resulting in lower LC50 values and improved control over mite populations compared to individual applications .

Field Applications

This compound's application in field settings has been evaluated for its effectiveness in real-world conditions:

- Crop Types : Primarily used in horticultural crops and vineyards.

- Target Pests : Focused on controlling Tetranychus urticae populations.

- Application Methods : Typically applied via foliar sprays, targeting both juvenile and adult stages.

Efficacy in Controlled Experiments

In controlled experiments, this compound was applied at varying concentrations to assess its impact on Tetranychus urticae. The results indicated a significant reduction in population growth parameters, including intrinsic rate of increase and net reproductive rate, demonstrating its potential as an effective pest management tool.

Field Trials

Field trials conducted in vineyards showed that this compound significantly reduced mite populations while maintaining crop safety. The trials highlighted its effectiveness against resistant mite strains, showcasing its role in integrated pest management strategies.

Regulatory Status and Environmental Impact

This compound is subject to regulatory scrutiny due to its potential environmental impacts. It is essential to consider its toxicity profiles and ecological risks when applying this compound in agricultural settings .

Mécanisme D'action

Fluphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to depress the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound is believed to depress the reticular activating system, which plays a role in regulating wakefulness and attention .

Comparaison Avec Des Composés Similaires

Fluphenazine is often compared with other antipsychotic medications such as haloperidol and perphenazine:

Perphenazine: Similar to fluphenazine, perphenazine is used for psychosis but is also prescribed for bipolar disorder and severe nausea.

Fluphenazine is unique in its high potency and specific receptor-blocking profile, making it particularly effective for long-term management of schizophrenia .

Activité Biologique

Diflovidazin (DFD), a novel acaricide, has garnered attention for its biological activity against various pests, particularly the two-spotted spider mite (Tetranychus urticae). This article synthesizes findings from multiple studies to elucidate the compound's mechanisms of action, efficacy, and potential ecological impacts.

This compound primarily functions as an inhibitor of chitin synthesis, categorized under Insecticide Resistance Action Committee (IRAC) group 10A. This mode of action disrupts the development of arthropods by affecting their ability to form exoskeletons, which is critical during molting. Studies have shown that this compound exhibits significant toxicity across different life stages of T. urticae, with varying lethal concentrations (LC50) depending on the developmental stage being targeted.

Efficacy Against Tetranychus urticae

Research conducted by Marčić et al. (2024) demonstrated that this compound has a pronounced effect on the life history traits of T. urticae. The study assessed the LC50 values across various developmental stages, revealing that eggs are particularly sensitive to this compound compared to larvae and adults.

Table 1: Lethal Concentrations of this compound on Tetranychus urticae

| Developmental Stage | LC50 (mg/l) | 95% Confidence Interval | LC30 (mg/l) |

|---|---|---|---|

| Eggs | 3.18 | 2.38 - 3.83 | 2.21 |

| Larvae | 5.65 | 2.60 - 8.63 | 3.29 |

| Deutonymph | 6.59 | 4.42 - 8.60 | 3.93 |

| Adults | Not Calculated due to phytotoxicity | N/A | N/A |

The data indicates that this compound is most effective against eggs, with a significantly lower LC50 compared to other stages, suggesting its potential utility in integrated pest management strategies targeting early developmental stages.

Sublethal Effects and Population Dynamics

In addition to lethal effects, sublethal concentrations of this compound were shown to adversely affect the population dynamics of T. urticae. The intrinsic rate of increase (), finite rate of increase (), and net reproductive rate () were significantly reduced in treated populations compared to controls, indicating that even non-lethal exposures can have profound impacts on pest populations over time .

Table 2: Impact of this compound on Population Parameters

| Parameter | Control Group | Treated Group |

|---|---|---|

| Intrinsic Rate of Increase () | 0.15 | 0.05 |

| Finite Rate of Increase () | 1.16 | 1.02 |

| Net Reproductive Rate () | 20 | 10 |

Case Studies and Ecotoxicological Considerations

A case study involving zebrafish embryos highlighted the potential hematopoietic toxicity of this compound, where exposure led to damage in hematopoietic stem cells via the TLR4-NF-kB-p53 signaling pathway . This raises concerns regarding the ecological safety of this compound in aquatic environments.

Propriétés

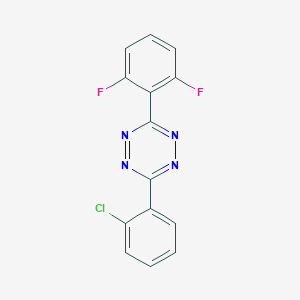

IUPAC Name |

3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBHWUYHHJCADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057993 | |

| Record name | Diflovidazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162320-67-4 | |

| Record name | Diflovidazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162320-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflovidazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflovidazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLOVIDAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flufenzine affect mite populations beyond direct lethality?

A1: Flufenzine exhibits sublethal effects on Tetranychus urticae, impacting their population dynamics even at concentrations not immediately lethal. Studies show that exposure to flufenzine during the protonymph and deutonymph stages significantly reduces the net reproductive rate (R0) compared to control groups. [] This suggests that flufenzine disrupts mite development and reproduction, ultimately suppressing population growth. []

Q2: Is flufenzine effective against all life stages of mites?

A2: Research indicates that flufenzine demonstrates varying efficacy against different life stages of Tetranychus urticae. While it shows good activity against larval mites, its effect on adults is significantly lower. [] This highlights the importance of considering the target mite population's life stage when using flufenzine.

Q3: Are there any synergistic effects when flufenzine is combined with other pesticides?

A3: Yes, research suggests that flufenzine exhibits synergistic effects when combined with certain pesticides. For instance, a tank mix formulation of flufenzine and dicofol demonstrated significantly higher mortality rates against Polyphagotarsonemus latus compared to the individual applications of either acaricide. [] This highlights the potential for developing more effective acaricide formulations by strategically combining flufenzine with other active ingredients.

Q4: Does the application timing of flufenzine influence its efficacy?

A4: Applying flufenzine to pre-ovipositing Tetranychus urticae females resulted in a significant decrease in egg laying and overall fertility. [] This suggests that targeting mites before they reproduce can significantly impact their population growth and emphasize the importance of strategic timing for flufenzine application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.